molecular formula C7H5BrINO2 B12837817 2-Bromo-5-iodo-4-nitrotoluene

2-Bromo-5-iodo-4-nitrotoluene

Cat. No.: B12837817
M. Wt: 341.93 g/mol
InChI Key: CPKGPQZJLRSJNY-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-nitrotoluene is an organic compound that belongs to the class of nitrotoluenes It is characterized by the presence of bromine, iodine, and nitro groups attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-nitrotoluene typically involves multi-step reactions starting from toluene. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Bromo-5-iodo-4-aminotoluene.

    Oxidation: 2-Bromo-5-iodo-4-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-5-iodo-4-nitrotoluene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-nitrotoluene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and halogens makes the aromatic ring more susceptible to nucleophilic attack. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming carbon-carbon bonds in cross-coupling reactions or being reduced to amines in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitrotoluene
  • 4-Bromo-2-nitrotoluene
  • 2-Iodo-5-nitrotoluene

Uniqueness

2-Bromo-5-iodo-4-nitrotoluene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile synthetic applications and the ability to undergo selective reactions .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

1-bromo-4-iodo-2-methyl-5-nitrobenzene

InChI

InChI=1S/C7H5BrINO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3

InChI Key

CPKGPQZJLRSJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])I

Origin of Product

United States

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